3-Piperidin-4-ylmethyl-phenol is an organic compound characterized by the presence of a piperidine ring connected to a phenol group via a methylene bridge. Its chemical structure contributes to its potential applications in various fields, particularly in medicinal chemistry and organic synthesis. The compound is recognized for its dual functional groups, which enhance its versatility as an intermediate in chemical reactions and as a model compound in biological studies.
The compound is cataloged under the CAS number 794501-02-3 and has been documented in chemical databases such as BenchChem and PubChem, which provide comprehensive details about its properties and applications.
3-Piperidin-4-ylmethyl-phenol falls under the category of organic compounds, specifically within the class of phenolic compounds due to the presence of the hydroxyl group (-OH) attached to the aromatic ring. Its structural classification includes:
The synthesis of 3-Piperidin-4-ylmethyl-phenol typically involves several key steps:
The synthetic routes may vary based on desired purity and yield. Reaction conditions such as temperature, solvent choice, and catalyst selection are optimized to enhance product formation and minimize by-products.
Key molecular data includes:
3-Piperidin-4-ylmethyl-phenol can undergo various chemical reactions due to its functional groups:
The reactivity of 3-Piperidin-4-ylmethyl-phenol stems from both its electron-rich aromatic system and its nucleophilic piperidine nitrogen, allowing it to engage in diverse synthetic pathways.
In medicinal chemistry, 3-Piperidin-4-ylmethyl-phenol's mechanism of action primarily involves interactions with biological targets such as enzymes and receptors:
Research indicates that compounds with similar structures often exhibit significant biological activity, making 3-Piperidin-4-ylmethyl-phenol a candidate for further pharmacological studies.
Key physical properties include:
Important chemical properties include:
3-Piperidin-4-ylmethyl-phenol has several applications across different scientific domains:
The molecular architecture of 3-Piperidin-4-ylmethyl-phenol features a piperidine ring connected via a methylene bridge (-CH₂-) to a phenolic ring system. This methylene linker provides rotational freedom, enabling optimal spatial orientation for target engagement. The hydrochloride salt form (C₁₂H₁₈ClNO) enhances solubility and crystallinity—critical properties for pharmaceutical processing and formulation [3] [8]. Key structural characteristics include:
Table 1: Molecular Characteristics of 3-Piperidin-4-ylmethyl-phenol Hydrochloride
Property | Specification |
---|---|
Molecular Formula | C₁₂H₁₇NO·HCl (C₁₂H₁₈ClNO) |
Molecular Weight | 229.73 g/mol |
SMILES | OC1=CC=C(CC2CCNCC2)C=C1.Cl |
Hydrogen Bond Donors | 2 (phenolic OH, protonated piperidine NH⁺) |
Hydrogen Bond Acceptors | 2 (phenolic O, piperidine N) |
Rotatable Bonds | 3 |
Topological Polar Surface Area | 32.5 Ų |
Synthetic routes to this scaffold typically employ:
The compound serves as a bioisostere for various CNS-active drugs where the piperidine-phenolic arrangement enables blood-brain barrier penetration. Its structural plasticity allows diverse derivatization: Acylation at N1, O-alkylation of phenol, or functionalization at piperidine C2/C3 positions. This adaptability underpins its utility across therapeutic categories, from antimicrobial polymers to neuroactive candidates [6] [4].
Table 2: Pharmacological Applications of Piperidine-Phenol Hybrid Derivatives
Therapeutic Area | Derivative Structure | Biological Activity |
---|---|---|
Antimicrobial Polymers | Piperidinyl-propanenitrile/SA-PVA films | Active against S. aureus, E. coli |
Neurotherapeutics | N-Benzyl piperidine-phenol conjugates | MAO inhibition (IC₅₀ 10-50 μM) |
Antiviral Agents | Piperidine-substituted thiophenepyrimidines | HIV-1 NNRTI activity |
The pharmacological exploration of piperidine-containing compounds traces to natural product isolation in the 19th century, with piperine (from Piper nigrum) identified as a prototypical bioactive piperidine derivative. Modern drug discovery leveraged this knowledge, with 3-Piperidin-4-ylmethyl-phenol emerging as a synthetic scaffold in the late 20th century amid growing interest in multifunctional heterocycles [4] [5]. Key historical milestones include:
The scaffold gained particular prominence through two research trajectories:
Table 3: Historical Development Timeline of Piperidine-Phenol Therapeutics
Period | Development Milestone | Impact on 3-Piperidin-4-ylmethyl-phenol Research |
---|---|---|
1985-1995 | FDA approval of piperidine-based antidepressants | Validated piperidine as CNS pharmacophore |
2004 | Piperine identified as MAO inhibitor | Established phenolic-piperidine bioactivity |
2010-2015 | Green chemistry approaches to piperidine synthesis | Enabled sustainable production routes |
2020-Present | Polymer-drug conjugates for controlled release | Expanded applications to biomaterial science |
Contemporary research exploits this scaffold's molecular editing potential—systematic modification creates libraries for target-based screening. The piperidine nitrogen serves as hydrogen bond acceptor, the phenolic oxygen as hydrogen bond donor, and the aromatic system enables π-stacking interactions. This triad creates a "pharmacophoric triangle" adaptable to diverse binding pockets [4] [6]. Recent advances include:
The compound exemplifies modern fragment-based drug design, where its moderate size (MW 229.73) and favorable physicochemical properties make it an ideal starting point for lead generation across therapeutic domains. Its ongoing investigation reflects the enduring pharmaceutical value of hybrid heterocyclic architectures [4] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7